2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole
CAS No.: 1094452-10-4
VCID: VC3038944
Molecular Formula: C12H12ClNO3
Molecular Weight: 253.68 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole is a heterocyclic compound belonging to the oxazole family, which is characterized by a five-membered aromatic ring containing both oxygen and nitrogen atoms. This compound features a chloromethyl group at the second position and a 3,4-dimethoxyphenyl substituent at the fifth position of the oxazole ring. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for biological activity studies. SynthesisThe synthesis of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole typically involves cyclization reactions using precursors such as aldehydes, amines, and halogenated reagents. A general synthetic pathway is outlined below:
Analytical DataThe characterization of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole involves several analytical techniques:
Research FindingsAlthough specific studies on this compound are sparse, related oxazole derivatives have demonstrated promising results in various fields:
|
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1094452-10-4 | ||||||||||
Product Name | 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole | ||||||||||
Molecular Formula | C12H12ClNO3 | ||||||||||
Molecular Weight | 253.68 g/mol | ||||||||||
IUPAC Name | 2-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3-oxazole | ||||||||||
Standard InChI | InChI=1S/C12H12ClNO3/c1-15-9-4-3-8(5-10(9)16-2)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3 | ||||||||||
Standard InChIKey | LDALCKBYWYHOHR-UHFFFAOYSA-N | ||||||||||
SMILES | COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)OC | ||||||||||
Canonical SMILES | COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)OC | ||||||||||
PubChem Compound | 43144177 | ||||||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume